Scaphopetalone

説明

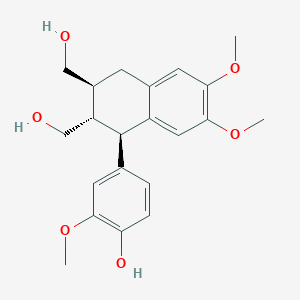

Scaphopetalone is a lignan isolated from the stem bark of Scaphopetalum thonneri, a plant species native to Central Africa. It was first identified in 2005 through spectroscopic analysis, alongside a ferulic acid ester derivative (scaphopetalumate) and other known compounds such as coumarins (scopoletin, scopolin) and oleanolic acid . Scaphopetalone’s isolation marked a significant contribution to natural product chemistry, as it expanded the known diversity of lignans in the Scaphopetalum genus.

特性

分子式 |

C21H26O6 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC名 |

4-[(1R,2S,3S)-2,3-bis(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O6/c1-25-18-7-12(4-5-17(18)24)21-15-9-20(27-3)19(26-2)8-13(15)6-14(10-22)16(21)11-23/h4-5,7-9,14,16,21-24H,6,10-11H2,1-3H3/t14-,16-,21-/m1/s1 |

InChIキー |

PDWZFAROGANMAJ-IUSZMWJPSA-N |

SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

異性体SMILES |

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

正規SMILES |

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC |

同義語 |

9,4'.9'-trihydroxy-4,5,3'-trimethoxyaryltetralinlignan scaphopetalone |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Scaphopetalone belongs to the lignan family, which includes compounds with diverse biological activities. Below, we compare scaphopetalone with structurally and functionally analogous compounds, emphasizing molecular features, sources, and bioactivity.

Structural Analogues

2.1.1 Podophyllotoxin

- Structure : A cyclolignan with a fused tetracyclic ring system.

- Source : Podophyllum peltatum (Mayapple).

- Bioactivity : Antimitotic agent; inhibits microtubule assembly.

- Comparison : Unlike scaphopetalone’s simpler dibenzylbutane framework, podophyllotoxin’s complex cyclic structure enhances its interaction with cellular targets, making it clinically relevant (e.g., in etoposide chemotherapy). Scaphopetalone’s open-chain lignan structure may limit its direct therapeutic application but offers versatility for synthetic modification .

2.1.2 Pinoresinol

- Structure : A furofuran lignan with two tetrahydrofuran rings.

- Source : Forsythia suspensa (traditional Chinese medicine).

- Bioactivity : Anti-inflammatory, neuroprotective.

- Comparison: Both scaphopetalone and pinoresinol lack the cyclized rings seen in podophyllotoxin. However, pinoresinol’s furofuran moiety enhances metabolic stability compared to scaphopetalone’s linear structure, which may degrade more rapidly in vivo .

Functional Analogues

2.2.1 Oleanolic Acid

- Structure : Pentacyclic triterpene.

- Source : Co-isolated with scaphopetalone in Scaphopetalum thonneri .

- Bioactivity : Hepatoprotective, anti-diabetic.

- Comparison: While oleanolic acid and scaphopetalone share a plant source, their structural divergence leads to distinct mechanisms. Oleanolic acid modulates nuclear receptors (e.g., PPAR-γ), whereas scaphopetalone’s bioactivity remains understudied, though lignans typically act via antioxidant pathways .

2.2.2 Coumarins (Scopoletin and Scopolin)

- Structure : Benzopyrone derivatives.

- Source : Co-occur with scaphopetalone in Scaphopetalum thonneri .

- Bioactivity : Anticoagulant, antifungal.

- Comparison: Coumarins and lignans derive from phenylpropanoid metabolism but diverge in function.

Table 1: Comparative Analysis of Scaphopetalone and Analogues

| Compound | Class | Key Structural Features | Source | Bioactivity |

|---|---|---|---|---|

| Scaphopetalone | Lignan | 2,3-Dibenzylbutane skeleton | Scaphopetalum thonneri | Antioxidant (hypothesized) |

| Podophyllotoxin | Cyclolignan | Tetracyclic ring system | Podophyllum peltatum | Antimitotic, anticancer |

| Pinoresinol | Furofuran lignan | Two tetrahydrofuran rings | Forsythia suspensa | Anti-inflammatory |

| Oleanolic Acid | Triterpene | Pentacyclic oleanane skeleton | Scaphopetalum thonneri | Hepatoprotective |

| Scopoletin | Coumarin | 7-Hydroxy-6-methoxycoumarin | Scaphopetalum thonneri | Antifungal, phytoalexin |

Research Findings and Gaps

- Spectroscopic Data : Scaphopetalone was characterized using NMR and MS, but its absolute configuration remains unresolved, unlike podophyllotoxin, which has a well-defined stereochemistry .

- Bioactivity Studies: While podophyllotoxin and oleanolic acid have validated clinical uses, scaphopetalone’s biological roles are inferred from lignan class properties. No in vivo toxicity or efficacy studies have been published .

- Synthetic Potential: Scaphopetalone’s simple structure offers a scaffold for semi-synthetic derivatives, analogous to etoposide (a podophyllotoxin derivative).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。